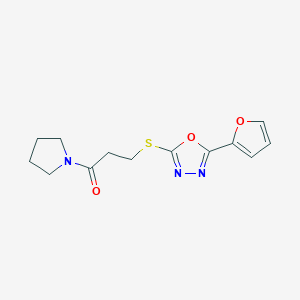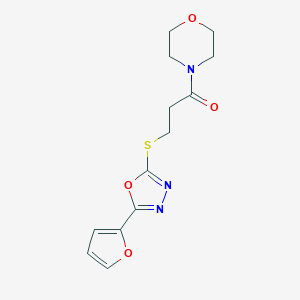
5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one is a chemical compound that belongs to the class of benzoxazoles. It has been widely used in scientific research due to its unique structure and properties.
作用机制
The mechanism of action of 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one exhibits significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been found to protect against oxidative stress and prevent cell damage.
实验室实验的优点和局限性
One of the major advantages of using 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its solubility in water is limited, which may affect its bioavailability in biological systems.
未来方向
There are several future directions for the use of 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a catalyst for organic reactions.
合成方法
The synthesis of 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one involves the reaction of 2-amino-5-methylphenol with 2-bromoethyl phenyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is obtained in high yield and purity after purification by recrystallization.
科学研究应用
5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one has been used in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a fluorescent probe to detect metal ions such as copper and iron in biological samples. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalytic applications.
属性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC 名称 |
5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H15NO3/c1-12-7-8-15-14(11-12)17(16(18)20-15)9-10-19-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
InChI 键 |
FHAZOOKQOLEAGG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3 |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3 |
溶解度 |
14.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B285665.png)
![N-(tert-butyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285667.png)
![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B285669.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B285672.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-phenyl-propionamide](/img/structure/B285673.png)


![N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285676.png)
![N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285677.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-butynyl 4-methylbenzoate](/img/structure/B285679.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B285681.png)

![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285695.png)